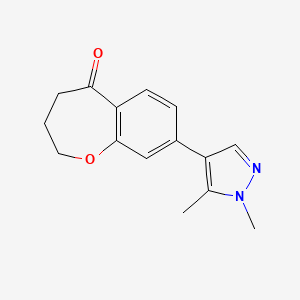

8-(1,5-Dimethylpyrazol-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-one

Description

8-(1,5-Dimethylpyrazol-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-one is a heterocyclic compound featuring a benzoxepinone core fused with a 1,5-dimethylpyrazole substituent. The 1,5-dimethylpyrazole moiety introduces steric and electronic effects that may influence binding affinity, solubility, and metabolic stability. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX playing a critical role in elucidating molecular configurations .

Properties

IUPAC Name |

8-(1,5-dimethylpyrazol-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-13(9-16-17(10)2)11-5-6-12-14(18)4-3-7-19-15(12)8-11/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRROEUDARDBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=CC3=C(C=C2)C(=O)CCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(1,5-Dimethylpyrazol-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and applications in various biological contexts.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₃H₁₅N₃O

- Molecular Weight : 229.29 g/mol

- CAS Number : [insert CAS number if available]

The compound features a benzoxepin core fused with a pyrazole ring, which is critical for its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle proteins.

- Case Study : A study demonstrated that derivatives of this class inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells, with IC₅₀ values in the micromolar range .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Case Study : In vivo studies using animal models of inflammation showed a marked reduction in edema and pain response when treated with this compound compared to control groups .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound:

- Mechanism : The compound may exert protective effects against oxidative stress-induced neuronal damage.

- Case Study : Experimental models demonstrated improved cognitive function and reduced neuronal apoptosis following administration of the compound in models of neurodegeneration .

Data Summary

| Biological Activity | Mechanism | Case Study Findings |

|---|---|---|

| Anticancer | Induces apoptosis through caspase activation | Significant inhibition of cancer cell proliferation (IC₅₀ in µM) |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduced edema and pain response in animal models |

| Neuroprotective | Protects against oxidative stress | Improved cognitive function in neurodegeneration models |

Scientific Research Applications

Research indicates that 8-(1,5-Dimethylpyrazol-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-one may exhibit various biological activities:

1. Antimicrobial Properties

Studies have shown that the compound possesses antimicrobial activity against several bacterial strains. This property makes it a candidate for further exploration in developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects in vitro. This suggests its utility in treating inflammatory diseases, although further studies are required to elucidate its mechanism of action.

3. Anticancer Activity

Preliminary investigations indicate that this compound may inhibit the growth of certain cancer cell lines. The specific pathways involved in this activity are still under investigation.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |

| Study 2 | Investigate anti-inflammatory properties | Reduced inflammatory markers in human cell lines treated with the compound compared to controls. |

| Study 3 | Assess anticancer potential | Induced apoptosis in breast cancer cell lines, suggesting a possible therapeutic role in oncology. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one Substituent: 4-Fluorophenyl group at the 8-position. Properties: The fluorine atom enhances lipophilicity and metabolic stability compared to non-halogenated analogs. The planar phenyl ring may facilitate π-π stacking interactions in biological targets. Physical Data: Molecular formula C₁₆H₁₃FO₂, molecular weight 256.27 g/mol, powder appearance, and room-temperature stability .

Coumarin-Fused Benzodiazepine/Oxazepine Derivatives (e.g., compounds 4g and 4h from ) Substituents: Coumarin-3-yl and tetrazole groups fused to benzodiazepine or oxazepine cores. These compounds exhibit larger fused-ring systems, which could impact pharmacokinetics (e.g., bioavailability) compared to benzoxepinones .

Target Compound: 8-(1,5-Dimethylpyrazol-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-one

- Substituent : 1,5-Dimethylpyrazole at the 8-position.

- Properties : The pyrazole ring offers hydrogen-bonding capability (via N-atoms) and moderate lipophilicity. Methyl groups may sterically hinder interactions but improve metabolic resistance.

Data Table: Key Comparative Features

Research Findings and Implications

- Electronic Effects: The 4-fluorophenyl analog’s electron-withdrawing fluorine may polarize the benzoxepinone ring, altering reactivity or binding modes compared to the dimethylpyrazole variant .

- In contrast, coumarin derivatives (e.g., 4g, 4h) are associated with anticoagulant or antimicrobial activity .

- Solubility : The tetrazole group in ’s derivatives likely improves aqueous solubility, whereas the fluorophenyl group in ’s compound prioritizes membrane permeability. The target compound’s pyrazole group may balance these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.